meso-2,3-Diphenylbutane
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Overview
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through several methods. One common approach involves the hydrogenation of cis-2,3-diphenyl-2-butene using a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, the purification process may include distillation and recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated diphenylbutanes.
Scientific Research Applications
meso-2,3-Diphenylbutane has several applications in scientific research:
Mechanism of Action
The mechanism by which meso-2,3-Diphenylbutane exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anticancer activity may involve the generation of reactive oxygen species (ROS), induction of DNA damage, and inhibition of cell proliferation . Additionally, its antimicrobial properties may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
2,3-Diphenylbutane: Exists in both racemic and meso forms, with the racemic form being optically active.
2,3-Diphenyl-2-butene: A precursor in the synthesis of meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and as a chiral auxiliary in asymmetric synthesis .
Biological Activity
meso-2,3-Diphenylbutane is a compound of significant interest in both organic chemistry and biological research. Its unique meso configuration allows it to serve as a chiral auxiliary in asymmetric synthesis and as a model compound for stereochemical studies. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound (CAS Number: 4613-11-0) has the following chemical structure:
- Molecular Formula : C18H18
- Molecular Weight : 234.34 g/mol
The compound is characterized by its optical inactivity despite having multiple stereocenters due to its meso configuration, which plays a crucial role in its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been a focal point of investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of stress response pathways . The following table summarizes key findings from recent studies on its anticancer effects:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Reactive Oxygen Species (ROS) : The compound appears to enhance ROS levels within cells, leading to oxidative stress and cellular damage.
- Enzyme Interaction : It has been shown to interact with specific enzymes involved in metabolic processes, potentially altering their activity and affecting cellular functions .
- Cell Cycle Regulation : Studies suggest that this compound may influence cell cycle progression, leading to cell cycle arrest in cancerous cells .
Case Studies
Several case studies have further elucidated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones around cultures treated with this compound.
-
Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed increased apoptosis rates among treated cells compared to controls.
Properties
CAS No. |
4613-11-0 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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